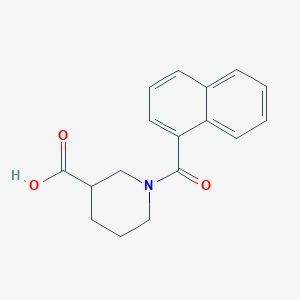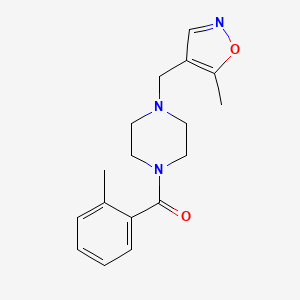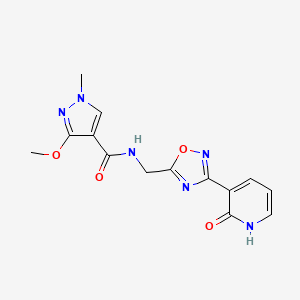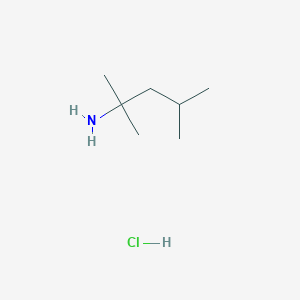
1-(Naphthalene-1-carbonyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Naphthalene-1-carbonyl)piperidine-3-carboxylic acid” is a compound with the CAS Number: 875159-68-5 . It has a molecular weight of 283.33 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is 1-(1-naphthoyl)-3-piperidinecarboxylic acid . The InChI code is 1S/C17H17NO3/c19-16(18-10-4-7-13(11-18)17(20)21)15-9-3-6-12-5-1-2-8-14(12)15/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,20,21) .Physical And Chemical Properties Analysis
The compound is a white powder . It has a molecular weight of 283.33 . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Structural Analysis
- The study of naphthalene derivatives in synthesis and structural analysis is notable. For example, naphthalene-amide bridges in Ni(II) complexes were explored for electrochemistry, bifunctional fluorescence responses, and contaminant removal optimization by chemical vapor deposition (CVD) methods. These complexes showed diverse structural configurations and functional applications, including in environmental remediation and material science (Zhao et al., 2020).
Catalysis
- Naphthalene derivatives have been utilized in catalysis research, demonstrating efficiency in reactions under specific conditions. For instance, nano magnetite (Fe3O4) served as a robust catalyst for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol under ultrasound irradiation, showcasing the potential for efficient and clean methodologies in organic synthesis (Mokhtary & Torabi, 2017).
Fluorescence and Photoluminescence
- The fluorescence and photoluminescence properties of naphthalene-based compounds have been a subject of interest. A zinc(II) coordination polymer based on 2-naphthol-5-carboxylate and 4,4′-bipyridine was synthesized and characterized, revealing strong solid-state luminescence emission at room temperature. This highlights the potential of naphthalene derivatives as materials for optical applications (Liu et al., 2010).
Receptor Binding Studies
- Naphthalene-containing compounds have been evaluated for their potential as probes in receptor binding studies . Derivatives structurally incorporating naphthol as a fluorescent moiety were prepared for use as fluorescent sigma ligands, indicating their utility in biomedical research for studying receptor-ligand interactions without the need for radiolabeled compounds (Ferorelli et al., 2007).
Environmental Science
- Naphthalene derivatives have also been implicated in environmental science , particularly in the study of degradation pathways of naphthalene dye intermediates using Fenton's reagent. This research is crucial for understanding the environmental impact and degradation mechanisms of industrial dyes, contributing to the development of more effective wastewater treatment strategies (Zhu et al., 2012).
Safety and Hazards
Future Directions
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(Naphthalene-1-carbonyl)piperidine-3-carboxylic acid”, is an important task of modern organic chemistry . This could be a potential future direction for research in this field.
properties
IUPAC Name |
1-(naphthalene-1-carbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16(18-10-4-7-13(11-18)17(20)21)15-9-3-6-12-5-1-2-8-14(12)15/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSKNHMJQAGCOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49675552 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Naphthalene-1-carbonyl)piperidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2918327.png)

![3-(1H-indol-3-yl)-N-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]propanamide](/img/structure/B2918330.png)
![2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide](/img/structure/B2918331.png)
![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2918332.png)



![(2,3-Dimethoxyphenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2918337.png)
![N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2918340.png)


![N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2918348.png)